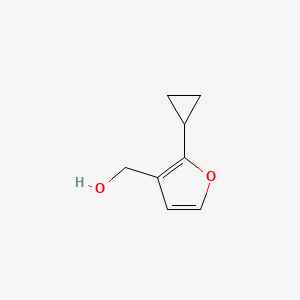
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, substituted with a bromoethyl group, a chloro group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene typically involves the bromination of 2-chloro-1-methoxybenzene followed by an alkylation reaction. One common method is to react 2-chloro-1-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group . The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products like 4-(2-azidoethyl)-2-chloro-1-methoxybenzene or 4-(2-thiocyanatoethyl)-2-chloro-1-methoxybenzene.
Oxidation: 4-(2-Bromoethyl)-2-chloro-1-formylbenzene.
Reduction: 4-(2-Bromoethyl)-1-methoxybenzene.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloro and methoxy group.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzene ring.
(2-Bromoethyl)benzene: Lacks the chloro and methoxy substituents.
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene ring can influence its chemical behavior, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-2-chloro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
NKVZDTKNPXWKJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


